molecular formula C23H18ClN3OS B11210540 (2E)-3-[(4-chlorobenzyl)sulfanyl]-2-cyano-N-phenyl-3-(phenylamino)prop-2-enamide

(2E)-3-[(4-chlorobenzyl)sulfanyl]-2-cyano-N-phenyl-3-(phenylamino)prop-2-enamide

Cat. No.: B11210540
M. Wt: 419.9 g/mol
InChI Key: NUXMJANBSBFQRV-XTQSDGFTSA-N
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Description

(2E)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-CYANO-N-PHENYL-3-(PHENYLAMINO)PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-CYANO-N-PHENYL-3-(PHENYLAMINO)PROP-2-ENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Methyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide.

    Addition of the Cyano Group: The intermediate is then reacted with sodium cyanide to introduce the cyano group.

    Formation of the Prop-2-enamide Backbone: The final step involves the reaction of the intermediate with phenyl isocyanate and aniline under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-CYANO-N-PHENYL-3-(PHENYLAMINO)PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-CYANO-N-PHENYL-3-(PHENYLAMINO)PROP-2-ENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-CYANO-N-PHENYL-3-(PHENYLAMINO)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-CYANO-N-PHENYL-3-(PHENYLAMINO)PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18ClN3OS

Molecular Weight

419.9 g/mol

IUPAC Name

(E)-3-anilino-3-[(4-chlorophenyl)methylsulfanyl]-2-cyano-N-phenylprop-2-enamide

InChI

InChI=1S/C23H18ClN3OS/c24-18-13-11-17(12-14-18)16-29-23(27-20-9-5-2-6-10-20)21(15-25)22(28)26-19-7-3-1-4-8-19/h1-14,27H,16H2,(H,26,28)/b23-21+

InChI Key

NUXMJANBSBFQRV-XTQSDGFTSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/C(=C(/C#N)\C(=O)NC2=CC=CC=C2)/SCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=C(C#N)C(=O)NC2=CC=CC=C2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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